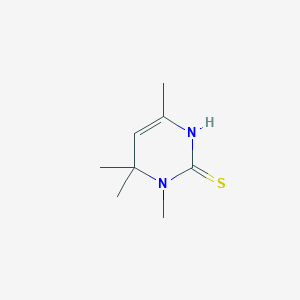
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide, also known as DFB, is a fluorescent dye used in various scientific research applications. DFB is a synthetic compound that is widely used in the fields of biochemistry, cell biology, and pharmacology due to its unique properties.
科学的研究の応用
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide is widely used in various scientific research applications due to its unique properties. This compound is a fluorescent dye that emits a green fluorescence when excited with blue light. This property makes this compound an ideal tool for studying biological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways.
作用機序
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide works by binding to specific proteins or molecules in biological systems. When excited with blue light, this compound emits a green fluorescence that can be used to track the movement and activity of the target molecule. This compound is an excellent tool for studying protein-protein interactions and enzyme activity due to its ability to bind to specific targets.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. This compound is non-toxic and does not interfere with normal cellular processes. This property makes this compound an ideal tool for studying biological processes without affecting the system being studied.
実験室実験の利点と制限
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide has several advantages for lab experiments, including its fluorescent properties, non-toxicity, and ease of synthesis. However, this compound also has limitations, including its limited solubility in water and its tendency to bind to non-specific targets. Researchers must take these limitations into account when using this compound in their experiments.
将来の方向性
There are several future directions for the use of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide in scientific research. One potential application is the use of this compound in the development of new drugs. This compound could be used to study the activity of enzymes involved in drug metabolism, which could lead to the development of more effective drugs. Another potential application is the use of this compound in the study of protein-protein interactions in living organisms. This could lead to a better understanding of disease mechanisms and the development of new treatments. Finally, this compound could be used in the development of new imaging techniques for medical diagnosis and treatment.
合成法
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide is synthesized through a multi-step process that involves the condensation of 4,6-difluoro-3-methyl-1,3-benzothiazol-2-amine with 4-(dimethylamino)benzaldehyde. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.
特性
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3OS/c1-21(2)12-6-4-10(5-7-12)16(23)20-17-22(3)15-13(19)8-11(18)9-14(15)24-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKRQRNDXHMIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Benzyl-1-piperazinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B2513417.png)


![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate](/img/structure/B2513421.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2513428.png)

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide](/img/structure/B2513431.png)
![1-(2-Fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2513432.png)
![N-(3-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2513433.png)
![2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2513434.png)
![ethyl 4-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2513435.png)

